molecular formula C7H12O3S B1353534 Methyl (R)-(+)-3-(Acetylthio)-2-methylpropionate CAS No. 86961-07-1

Methyl (R)-(+)-3-(Acetylthio)-2-methylpropionate

Cat. No.: B1353534
CAS No.: 86961-07-1
M. Wt: 176.24 g/mol
InChI Key: ODXYWRPJDYJIPT-YFKPBYRVSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl ®-(+)-3-(Acetylthio)-2-methylpropionate is an organic compound with a unique structure that includes an acetylthio group attached to a methylpropionate backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl ®-(+)-3-(Acetylthio)-2-methylpropionate typically involves the esterification of ®-3-(Acetylthio)-2-methylpropionic acid with methanol. The reaction is usually catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include refluxing the mixture to ensure complete esterification.

Industrial Production Methods

In an industrial setting, the production of Methyl ®-(+)-3-(Acetylthio)-2-methylpropionate may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions, such as temperature and pressure control, are crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

Methyl ®-(+)-3-(Acetylthio)-2-methylpropionate can undergo various chemical reactions, including:

    Oxidation: The acetylthio group can be oxidized to form sulfoxides or sulfones.

    Reduction: The ester group can be reduced to the corresponding alcohol.

    Substitution: The acetylthio group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.

    Substitution: Nucleophiles like thiols or amines can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl ®-(+)-3-(Acetylthio)-2-methylpropionate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic properties.

    Industry: Utilized in the production of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of Methyl ®-(+)-3-(Acetylthio)-2-methylpropionate involves its interaction with specific molecular targets. The acetylthio group can interact with thiol groups in proteins, potentially modifying their activity. The ester group can be hydrolyzed to release the active acid form, which may further interact with biological targets.

Comparison with Similar Compounds

Similar Compounds

    Methyl (S)-(-)-3-(Acetylthio)-2-methylpropionate: The enantiomer of the compound with different stereochemistry.

    Ethyl ®-(+)-3-(Acetylthio)-2-methylpropionate: Similar structure with an ethyl ester instead of a methyl ester.

    Methyl ®-(+)-3-(Benzylthio)-2-methylpropionate: Similar structure with a benzylthio group instead of an acetylthio group.

Uniqueness

Methyl ®-(+)-3-(Acetylthio)-2-methylpropionate is unique due to its specific stereochemistry and the presence of the acetylthio group, which imparts distinct chemical reactivity and potential biological activity compared to its analogs.

Properties

IUPAC Name

methyl (2R)-3-acetylsulfanyl-2-methylpropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12O3S/c1-5(7(9)10-3)4-11-6(2)8/h5H,4H2,1-3H3/t5-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODXYWRPJDYJIPT-YFKPBYRVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CSC(=O)C)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](CSC(=O)C)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10448010
Record name Methyl (R)-(+)-3-(Acetylthio)-2-methylpropionate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10448010
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

86961-07-1
Record name Methyl (R)-(+)-3-(Acetylthio)-2-methylpropionate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10448010
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
CCOC(=O)N=NC(=O)OCC
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.